molecular formula C13H12BrNO2S B1615612 N-(4-Bromophenyl)-4-methylbenzenesulfonamide CAS No. 32857-48-0

N-(4-Bromophenyl)-4-methylbenzenesulfonamide

Cat. No.: B1615612
CAS No.: 32857-48-0
M. Wt: 326.21 g/mol
InChI Key: RIBFVUXANOZLHJ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-methylbenzenesulfonamide (CAS 32857-48-0) is a high-purity benzenesulfonamide derivative supplied as a yellow to pale yellow solid . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. It is widely used in cross-coupling reactions, including nickel-catalyzed couplings with alkyl halides, to create more complex molecules for further study . Sulfonamides like this one are of significant research interest due to their role as core structures in molecules with various biological activities. They function as crucial scaffolds in the development of novel compounds with anti-proliferative properties, showing activity against human cancer cell lines such as HepG2 hepatocellular carcinoma and MCF-7 breast cancer in research settings . The compound has a molecular weight of 326.21 g/mol and a melting point of 93-97 °C . It is for research use only and is not intended for diagnostic or therapeutic applications. Store sealed in a dry environment at room temperature .

Properties

IUPAC Name

N-(4-bromophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBFVUXANOZLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954509
Record name N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32857-48-0
Record name p-Toluenesulfonanilide, 4'-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC105627
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105627
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonylation of 4-Bromoaniline with p-Toluenesulfonyl Chloride

The most common and well-documented method for preparing this compound involves the reaction of 4-bromoaniline with p-toluenesulfonyl chloride in the presence of a base, typically pyridine, in an organic solvent such as dichloromethane.

Procedure Summary:

  • Reagents and Conditions:

    • 4-Bromoaniline (1.00 equiv)
    • p-Toluenesulfonyl chloride (1.02 equiv)
    • Pyridine (1.1 equiv)
    • Dichloromethane as solvent
    • Reaction temperature: Room temperature (~20 °C)
    • Reaction time: 16 hours
    • Atmosphere: Air (no special exclusion of moisture or air required)
  • Process:

    • 4-Bromoaniline and p-toluenesulfonyl chloride are combined in dichloromethane.
    • Pyridine is added in two portions to the stirred reaction mixture.
    • The mixture is stirred at room temperature for 16 hours.
    • The reaction progress is monitored by thin layer chromatography (TLC).
    • After completion, the reaction mixture is washed sequentially with saturated ammonium chloride solution, water, and brine.
    • The organic layer is dried over anhydrous magnesium sulfate and filtered.
    • Solvent removal by rotary evaporation yields the product as a white solid.
  • Yield and Purity:

    • Yields typically exceed 99% under optimized conditions.
    • The product is obtained as a white solid with a melting point of 148–149 °C.
    • Purity confirmed by 1H NMR, 13C NMR, FTIR, and high-resolution mass spectrometry (HRMS).

Representative Data Table:

Parameter Value
4-Bromoaniline 15.1 g (88.0 mmol, 1.00 equiv)
p-Toluenesulfonyl chloride 17.1 g (89.8 mmol, 1.02 equiv)
Pyridine 7.8 mL (97 mmol, 1.1 equiv)
Solvent Dichloromethane (230 mL)
Reaction Temperature 20 °C
Reaction Time 16 hours
Yield 28.5–28.6 g (99%)
Product Appearance White solid
Melting Point 148–149 °C
Analytical Techniques TLC, 1H NMR, 13C NMR, FTIR, HRMS

This method is robust, scalable, and reproducible, making it the preferred synthetic route for this compound in research and industrial settings.

Alternative Synthetic Approaches

While the direct sulfonylation method is predominant, alternative methods for preparing N-arylsulfonamides, including this compound, have been reported in the literature. One such method involves iron-promoted reactions between nitroarenes and sulfonyl chlorides in aqueous media under mild heating conditions.

Key Features of Iron-Promoted Synthesis:

  • Reactants: Nitroarenes and sulfonyl chlorides
  • Catalyst: Iron (Fe) salts
  • Solvent: Water
  • Temperature: 60 °C
  • Reaction Time: Approximately 36 hours
  • Workup: Extraction with ethyl acetate, drying over sodium sulfate, purification by column chromatography

This method offers a greener alternative by using water as the solvent and avoiding the need for organic bases like pyridine. However, it requires longer reaction times and may have limitations in substrate scope and yields compared to the direct sulfonylation route.

Detailed Research Findings and Analytical Characterization

Reaction Monitoring and Purity Assessment

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the sulfonylation reaction. The starting materials and product have distinct Rf values, allowing clear identification:

    • p-Toluenesulfonyl chloride: Rf ~0.58
    • 4-Bromoaniline: Rf ~0.23
    • This compound: Rf ~0.28
  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (400 MHz, CDCl3) shows characteristic signals for methyl groups and aromatic protons.
    • 13C NMR confirms the aromatic carbons and methyl carbon environment.
  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Key absorption bands include N-H stretching (~3254 cm−1) and sulfonyl S=O stretching (~1328 and 1162 cm−1).
  • High-Resolution Mass Spectrometry (HRMS):

    • Confirms molecular ion peak consistent with the molecular formula C13H12BrNO2S.

Notes on Reaction Optimization

  • The amount of p-toluenesulfonyl chloride is critical; slight excess (1.02 equiv) ensures high yield but excessive amounts may lead to impurities.
  • The quality of reagents, especially p-toluenesulfonyl chloride, can affect the color and purity of the final product.
  • The reaction proceeds efficiently at room temperature without the need for inert atmosphere or moisture exclusion.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Advantages Limitations
Direct sulfonylation 4-Bromoaniline, p-Toluenesulfonyl chloride, pyridine, DCM RT, 16 h, air atmosphere 99 High yield, mild conditions, simple workup Requires organic solvent and base
Fe-promoted reaction Nitroarenes, sulfonyl chlorides, Fe catalyst, water 60 °C, 36 h Moderate Green solvent (water), catalyst promotes reaction Longer reaction time, lower yield

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. Key examples include:

Nickel-Catalyzed Cross-Coupling

  • Reagents/Conditions : NiCl₂·glyme, Zn powder, DMPU solvent, pyridine (0.053 equiv), 60°C under N₂ .

  • Products : Alkylated derivatives via coupling with alkyl halides (e.g., ethyl 4-bromobutyrate).

  • Yield : 99% for the parent compound synthesis .

Friedel-Crafts Acylation

  • Reagents/Conditions : AlCl₃ catalyst, aromatic hydrocarbons (e.g., benzene, toluene) at room temperature .

  • Products : N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamides .

  • Yield : ~83% .

Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

  • Reagents/Conditions : Pd(PPh₃)₄, boronic acids, K₂CO₃, dioxane/water (4:1), 80°C .

  • Products : Biaryl sulfonamide derivatives.

  • Typical Yield : 70–85% .

Oxidative Bicyclization

  • Reagents/Conditions : Electrochemical methods using carbon electrodes, phosphate buffer (pH 2)/acetonitrile .

  • Products : Halo-N-hydroxysulfonamide derivatives .

  • Yield : 75–90% .

Oxidation and Reduction

The sulfonamide group participates in redox transformations:

Reaction TypeReagents/ConditionsProductsYieldSource
Oxidation CrO₃ in acetic acidSulfonic acid derivatives85–90%
Reduction NaBH₄/LiAlH₄ in THFAmine intermediates70–80%

Cyclization Reactions

Intramolecular cyclizations form heterocyclic structures:

Oxazolone Formation

  • Reagents/Conditions : Ethyl chloroformate, 4-methylmorpholine, room temperature .

  • Products : 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one .

  • Yield : 90% .

Zinc-Catalyzed Cycloaddition

  • Reagents/Conditions : Zn(OTf)₂, DCE solvent, 80°C .

  • Products : 1,3-Oxazole derivatives .

  • Yield : 82–85% .

Functional Group Transformations

Schotten-Baumann Acylation

  • Reagents/Conditions : L-valine, dichloromethane, room temperature .

  • Products : 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid .

  • Yield : 94% .

Chlorination

  • Reagents/Conditions : SOCl₂, reflux .

  • Products : 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride .

  • Yield : >95% .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C without melting .

  • Solubility : Insoluble in water; soluble in DMF, DMSO, and dichloromethane .

  • pH Sensitivity : Stable under acidic conditions (pH 2–6) but hydrolyzes in strong bases.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry N-(4-Bromophenyl)-4-methylbenzenesulfonamide serves as a building block in synthesizing pharmaceutical compounds with potential antimicrobial and anticancer activities. For example, it can be transformed into compounds like 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone and 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone, which are evaluated for their inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, as well as antioxidant effects . The presence of a bromine atom in the structure can enhance the potential antimicrobial effect .
  • Materials Science This compound can be employed in developing advanced materials like polymers and nanomaterials, owing to its unique structural properties.
  • Biological Studies this compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Antimicrobial Action

This compound has been studied for its antimicrobial action. It interacts with its targets, leading to an antimicrobial effect. The compound belongs to n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. Its lipophilic character, indicated by the clogp value, may influence its bioavailability. The result of its action is the inhibition of growth in certain bacterial and fungal strains.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Substitution Reactions The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation and Reduction The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
  • Coupling Reactions The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Related Compounds

Examples of similar compounds include:

  • N-(4-Bromophenyl)-4-methylbenzenesulfonyl chloride
  • N-(4-Bromophenyl)-4-methylbenzenesulfonyl hydrazide
  • N-(4-Bromophenyl)-4-methylbenzenesulfonyl amide

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromophenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Chromatographic Behavior (TLC)
Compound Name Rf Value (4:1 hexanes:EtOAc) Note Reference
This compound 0.23 Co-elutes with dehalogenated byproduct
Ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate 0.15 Distinct separation
4-Methyl-N-phenylbenzenesulfonamide 0.25 Close Rf to target compound
Table 2: Thermal Stability and Reactivity
Compound Name Decomposition Temperature (°C) Reaction Compatibility Reference
This compound >250 Stable under Ni catalysis
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide 220 Prone to hydrolysis

Biological Activity

N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological significance, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through a nickel-catalyzed cross-coupling reaction involving aryl halides and alkyl halides. The synthesis typically yields a white solid with high purity, confirmed through various spectroscopic techniques such as NMR and IR . Its molecular formula is C13H12BrN1O2S1, indicating the presence of a bromine atom which may enhance its biological properties .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The compound demonstrated bacteriostatic effects at concentrations lower than those causing hemolysis in blood, indicating selective action against bacterial cells .

Anticancer Activity

In vitro studies have shown that this compound has promising anticancer activity, particularly against human breast cancer cell lines such as MCF-7.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)
MCF-75.0
HeLa10.0
HCT-11615.0

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the compound against clinical strains of Staphylococcus aureus and found that it inhibited biofilm formation effectively at concentrations as low as 2 µg/mL. This suggests potential applications in treating biofilm-associated infections .
  • Antioxidant Properties : In addition to its antimicrobial and anticancer activities, this compound has been assessed for its antioxidant capacity using DPPH and ABTS assays. Results indicated moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the bromine substituent plays a crucial role in enhancing binding affinity .

Q & A

Basic: What are the standard synthetic routes for N-(4-Bromophenyl)-4-methylbenzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A common route involves reacting 4-bromoaniline with 4-methylbenzenesulfonyl chloride in aqueous or solvent-based conditions (e.g., distilled water or dichloromethane). Key steps include:

  • Stoichiometric control : A 2:1 molar ratio of sulfonyl chloride to amine ensures complete substitution .
  • Stirring duration : 10–12 hours at room temperature to achieve high yields (~80–90%) .
  • Purification : Recrystallization from ethanol or methanol to obtain X-ray-quality crystals .
    Optimization : Adjusting pH (neutral to slightly basic) minimizes side reactions. Solvent polarity affects reaction kinetics; polar solvents accelerate sulfonamide formation .

Basic: How is the crystal structure of this compound characterized, and what software is recommended?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:

  • Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL (for small molecules) or SHELXTL (for macromolecules) for structure solution and refinement. SHELXL handles hydrogen bonding and disorder modeling effectively .
  • Validation : Check R-factor convergence (target: R1 < 0.05) and verify geometry with CCDC Mercury .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
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N-(4-Bromophenyl)-4-methylbenzenesulfonamide

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